molecular formula C16H12N2O2 B7472609 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone

1-(4-(Quinazolin-4-yloxy)phenyl)ethanone

Cat. No.: B7472609
M. Wt: 264.28 g/mol
InChI Key: ZCPRLRYHFXXRBK-UHFFFAOYSA-N
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Description

1-(4-(Quinazolin-4-yloxy)phenyl)ethanone is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone typically involves the reaction of quinazoline derivatives with phenyl ethanone. One common synthetic route includes the use of 4-hydroxyquinazoline and 4-bromoacetophenone as starting materials. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-(Quinazolin-4-yloxy)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

1-(4-(Quinazolin-4-yloxy)phenyl)ethanone can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-quinazolin-4-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)20-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPRLRYHFXXRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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